molecular formula C9H13NO B13626475 Benzenepropanamine, N-hydroxy- CAS No. 79204-89-0

Benzenepropanamine, N-hydroxy-

Cat. No.: B13626475
CAS No.: 79204-89-0
M. Wt: 151.21 g/mol
InChI Key: FTEKLZONWYPLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanamine, N-hydroxy- is an organic compound that features a benzene ring attached to a propanamine chain with an N-hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanamine, N-hydroxy- typically involves the reaction of benzenepropanamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the N-hydroxy derivative. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of Benzenepropanamine, N-hydroxy- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Types of Reactions:

    Oxidation: Benzenepropanamine, N-hydroxy- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

Benzenepropanamine, N-hydroxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanamine, N-hydroxy- involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with target proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • Benzenepropanamine
  • N-hydroxybenzylamine
  • N-hydroxyphenethylamine

Comparison: Benzenepropanamine, N-hydroxy- is unique due to the presence of the N-hydroxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the N-hydroxy group enhances its ability to form hydrogen bonds, making it a more effective enzyme inhibitor compared to Benzenepropanamine .

Properties

CAS No.

79204-89-0

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-(3-phenylpropyl)hydroxylamine

InChI

InChI=1S/C9H13NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2

InChI Key

FTEKLZONWYPLCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.